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Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidine

Cat. No.: B124572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Bromo-2-methylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal

chemistry. This document details the experimental parameters and presents the available data

for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), facilitating its identification, characterization, and application in research

and development.

Core Spectroscopic Data
The structural and electronic properties of 5-Bromo-2-methylpyrimidine can be elucidated

through a combination of spectroscopic techniques. The following sections present the

available quantitative data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. While experimental data for 5-Bromo-2-methylpyrimidine is not readily available

in public spectral databases, a predicted ¹H NMR spectrum suggests the following chemical

shifts. It is crucial to note that predicted data should be confirmed with experimental results.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-2-methylpyrimidine
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Chemical Shift (δ) ppm Multiplicity Assignment

8.87 Singlet H4, H6

2.59 Singlet -CH₃

Prediction Source: iChemical[1]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines

Position Carbon (¹³C) δ (ppm) Notes

C2 160 - 170
Carbon bearing the methyl

group.

C4 / C6 155 - 160
Aromatic carbons adjacent to

nitrogen.

C5 115 - 125
Carbon bearing the bromine

atom.

-CH₃ 20 - 25 Methyl group carbon.

Note: These are approximate ranges based on similar pyrimidine structures. Actual values may

vary based on solvent and other experimental conditions.

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-methylpyrimidine
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[2][3] Ensure

the sample is fully dissolved; sonication may be applied if necessary. Filter the solution

through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any

particulate matter.[2][4]

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR

spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time

of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-
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noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Data Acquisition: The spectrum is typically acquired on the same instrument using

a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger

number of scans (1024-4096 or more) is generally required. A relaxation delay of 2-10

seconds is recommended. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at

77.16 ppm).

Sample Preparation

Data Acquisition Data Processing
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NMR Experimental Workflow

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The ATR-IR spectrum for 5-Bromo-2-methylpyrimidine has

been recorded and key experimental details are available.

Table 3: Key IR Absorption Bands for 5-Bromo-2-methylpyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium to Weak Aromatic C-H Stretch

2980 - 2870 Medium Methyl (-CH₃) C-H Stretch

1600 - 1550 Medium to Strong
Aromatic Ring C=C & C=N

Stretch

1480 - 1400 Medium to Strong
Aromatic Ring Skeletal

Vibrations

1470 - 1430 Medium
Methyl (-CH₃) Asymmetric

Bend

1390 - 1370 Medium to Weak Methyl (-CH₃) Symmetric Bend

650 - 510 Medium to Strong C-Br Stretch

Note: This table represents typical regions for the assigned vibrations.

The provided IR data was obtained using the ATR technique, which is suitable for solid

samples.

Instrument: Bruker Tensor 27 FT-IR Spectrometer.

Accessory: DuraSample IR.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Data Acquisition:

Apodization: Norton-Beer, medium.

Detector: RT-DLaTGS.

Number of Scans: 32.

Resolution: 8 cm⁻¹.
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Frequency Range: 3998.34 cm⁻¹ to 339.463 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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